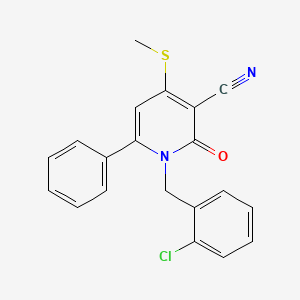

![molecular formula C24H25N5O3 B2633439 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1105212-05-2](/img/structure/B2633439.png)

3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set . The HOMO–LUMO energy gap was calculated at 5.19 eV .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using various techniques . The HOMO–LUMO energy gap, a measure of the compound’s reactivity, was calculated at 5.19 eV . The compound was found to have low reactivity and a tendency to be stable .

Scientific Research Applications

Alpha 1 Adrenoceptor Affinity

Compounds with a structure similar to 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one have been studied for their affinity to alpha 1 adrenoceptors. For instance, some derivatives showed potent ligand properties for these receptors, indicating potential applications in modulating alpha 1 adrenoceptor activities (Russo et al., 1991).

Potential Ligands for Cloned α1-Adrenoceptor Subtypes

These compounds have also been synthesized and tested for their affinity towards different subtypes of α1-adrenoceptors. Some showed good affinity and selectivity, particularly for the α1D-adrenoceptor subtype, suggesting their role in targeted receptor modulation (Romeo et al., 2001).

Antimicrobial Activity

Derivatives of this compound class have demonstrated significant antimicrobial activity against various microorganism strains. This suggests their potential use in developing new antimicrobial agents (Yurttaş et al., 2016).

Ligands for α1- and 5HT1A-Receptors

Certain derivatives have been identified as ligands for both α1-adrenoceptors and 5HT1A-receptors, indicating their dual receptor affinity which could be useful in neuromodulation or in treating neurological disorders (Romeo et al., 1993).

Potential Anti-Inflammatory and Analgesic Agents

These compounds have also been explored for their anti-inflammatory and analgesic properties. Some synthesized derivatives showed significant inhibition of COX-2 selectivity and demonstrated analgesic and anti-inflammatory activities, suggesting their utility in pain management and inflammation control (Abu‐Hashem et al., 2020).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

A class of analogues based on this chemical structure have been synthesized and evaluated for their effectiveness against HIV-1 reverse transcriptase, showing potential as non-nucleoside inhibitors in HIV treatment (Romero et al., 1994).

Crystal Structure Studies

These compounds have been subject to crystal structure studies to understand their conformation and interactions, which is crucial in drug design and predicting biological activity (Anthal et al., 2018).

Antimicrobial and Anticancer Activities

Some novel derivatives showed promising antimicrobial activities, with certain compounds demonstrating potential as anticancer agents against various cancer cell lines (Bektaş et al., 2007).

Tocolytic Activity

A synthesized compound related to this structure showed significant inhibition of contractions in uterine smooth muscle, indicating potential tocolytic activity, which might be relevant in managing preterm labor (Lucky & Omonkhelin, 2009).

Selective Anti-HIV-2 Activity

Certain β-carboline derivatives, structurally similar, displayed selective inhibition against the HIV-2 strain. This suggests a potential application in HIV-2 specific treatments or as a tool for studying HIV-2 biology (Ashok et al., 2015).

Selective 5-HT(1A) Agonists

New derivatives have been identified as highly selective and potent 5-HT(1A) agonists, suggesting potential application in treating mood disorders (Heinrich et al., 2004).

properties

IUPAC Name |

3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-16-6-7-20-19(12-16)22-23(26-20)24(31)29(15-25-22)14-21(30)28-10-8-27(9-11-28)17-4-3-5-18(13-17)32-2/h3-7,12-13,15,26H,8-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPGFFHGRQWOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2633358.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)